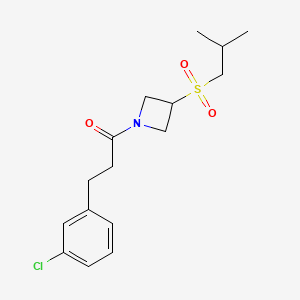

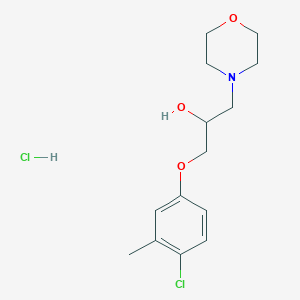

2-amino-N-(4-methylpiperazin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound can be achieved through the condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid from 1-Methylpiperazine and 4-Formylbenzoic acid .Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N-(4-methylpiperazin-1-yl)benzamide” are not available, it’s known that similar compounds like Imatinib bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Novel Compounds : 2-Amino-N-(4-methylpiperazin-1-yl)benzamide has been used as a key intermediate in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, crucial for developing potential pharmaceuticals (Koroleva et al., 2011).

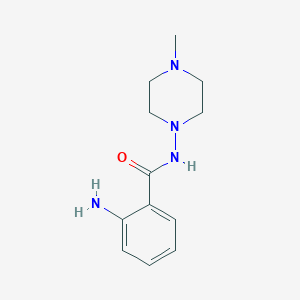

Ligand Design for Receptors : This compound has been employed in the design of ligands for the human serotonin 5-HT6 receptor, highlighting its potential in neuropharmacology (Łażewska et al., 2019).

Molecular Structure and Properties

Molecular Structure Elucidation : The molecular structure of derivatives of 2-amino-N-(4-methylpiperazin-1-yl)benzamide has been explored through X-ray crystallography and spectroscopy, contributing to a better understanding of its chemical behavior (Adam et al., 2016).

Crystallographic Studies : Detailed crystallographic studies of its derivatives have provided insights into their solid-state properties, essential for drug design and development (Al-Harthy et al., 2019).

Pharmacological Potential

Antipsychotic Activity Exploration : Some derivatives of 2-amino-N-(4-methylpiperazin-1-yl)benzamide have demonstrated potent antipsychotic activity, highlighting its relevance in psychiatric medication research (Kohara et al., 2002).

Drug Development Studies : The compound has played a significant role in the development of various drugs, including inhibitors for TNF-alpha Converting Enzyme, showcasing its versatility in medicinal chemistry (Ott et al., 2008).

Analytical Applications

Quality Control in Pharmaceutical Synthesis : It has been used in the quality control of pharmaceuticals, such as imatinib, through methods like capillary electrophoresis (Ye et al., 2012).

Solid-Phase Synthesis : The compound's derivatives have been synthesized using solid-phase chemistry, aiding in the rapid generation of diverse pharmaceutical compounds (Collins et al., 1998).

Safety and Hazards

properties

IUPAC Name |

2-amino-N-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)14-12(17)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDOZLTISLLBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methylpiperazin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)